6-Chloro-1-methyl-4-phenylquinazolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-methyl-4-phenylquinazolin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O/c1-18-10-17-15(19,11-5-3-2-4-6-11)13-9-12(16)7-8-14(13)18/h2-10,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBLLGPLUMFHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(C2=C1C=CC(=C2)Cl)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

6-Chloro-1-methyl-4-phenylquinazolin-4-ol physical properties

An In-depth Technical Guide to the Physical Properties of 6-Chloro-1-methyl-4-phenylquinazolin-4-ol

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets. This versatility has led to the development of numerous therapeutic agents. Within this class, this compound represents a key synthetic intermediate and a molecule of significant interest for further functionalization in drug discovery programs. Its physical properties are fundamental to its handling, characterization, reaction kinetics, and formulation.

This guide provides a comprehensive analysis of the structural and physicochemical properties of this compound. As experimental data for this specific molecule is not extensively published, this document integrates foundational chemical principles with data from closely related analogues to provide a robust predictive characterization. We will explore its chemical identity, expected physicochemical parameters, and the spectroscopic techniques required for its definitive identification, explaining the causality behind each analytical choice.

Chemical Identity and Structure

The foundational step in characterizing any compound is to establish its unambiguous identity. This compound is defined by its unique molecular structure, from which all other properties are derived.

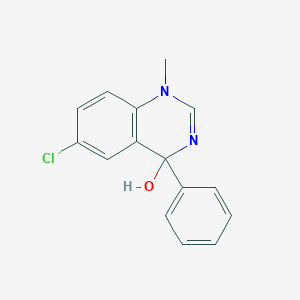

The structure features a heterocyclic quinazoline core, substituted with a chlorine atom at the 6-position, a methyl group on the nitrogen at position 1, and a phenyl group and a hydroxyl group at the chiral carbon at position 4.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, from reaction vessels to biological systems. The following table summarizes the key computed and expected properties for this molecule.

| Property | Value / Expected Value | Source / Rationale |

| Molecular Weight | 272.73 g/mol | PubChem[1] |

| Exact Mass | 272.0716407 Da | PubChem[1] |

| Appearance | White to off-white crystalline solid | Expected for a purified organic compound of this class. |

| Melting Point | Not experimentally determined. Expected >200 °C. | Rationale: The rigid, planar quinazoline core and potential for intermolecular hydrogen bonding suggest a high melting point. For comparison, the related 6-Chloro-2-phenylquinazolin-4(3H)-one melts at 276–278 °C[2]. |

| Solubility | Insoluble in water. Soluble in DMSO, DMF, and methanol. | Rationale: The large hydrophobic surface area from the phenyl and chloro-quinazoline rings predicts poor aqueous solubility. The polar hydroxyl and nitrogen groups should allow solubility in polar organic solvents. |

| XLogP3 | 2.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 (from the -OH group) | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 (from the N3 and -OH oxygen) | PubChem[1] |

Spectroscopic and Structural Characterization Workflow

Definitive structural confirmation relies on a suite of spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle. The causality for employing this multi-faceted approach is to create a self-validating system where data from each analysis corroborates the others, ensuring the highest degree of confidence in the compound's identity and purity.

Caption: Workflow for the comprehensive physical characterization of a novel compound.

Mass Spectrometry (MS)

Expertise: MS is the first line of analysis post-synthesis. Its primary purpose is to confirm the molecular weight, providing immediate evidence of a successful reaction. The isotopic distribution of chlorine is a key diagnostic feature.

Predicted Analysis:

-

Molecular Ion (M⁺): The spectrum should exhibit a prominent molecular ion peak. Given chlorine's isotopic abundance (~75.8% ³⁵Cl and ~24.2% ³⁷Cl), we expect to see two peaks:

-

[M]⁺ at m/z ≈ 272.07

-

[M+2]⁺ at m/z ≈ 274.07

-

-

Isotopic Ratio: The intensity ratio of the M⁺ to M+2⁺ peaks should be approximately 3:1, which is a definitive signature for a molecule containing a single chlorine atom.

-

Key Fragmentation: Electron ionization (EI) would likely induce fragmentation, providing structural clues. Expected fragments include:

-

[M - H₂O]⁺ (m/z ≈ 254): Loss of a water molecule from the tertiary alcohol.

-

[M - C₆H₅]⁺ (m/z ≈ 195): Loss of the phenyl group.

-

[C₆H₅CO]⁺ (m/z = 105): A benzoyl cation fragment, common for phenyl-carbonyl or related structures.

-

Infrared (IR) Spectroscopy

Expertise: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. The presence or absence of characteristic absorption bands provides orthogonal validation to NMR and MS data.

Predicted Analysis:

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3500 cm⁻¹ , characteristic of the hydroxyl group. Its broadness is due to hydrogen bonding.

-

C-H Stretches:

-

Aromatic C-H stretches will appear as sharp peaks just above 3000 cm⁻¹ .

-

Aliphatic C-H stretch from the N-methyl group will be just below 3000 cm⁻¹ (approx. 2950 cm⁻¹).

-

-

C=N and C=C Stretches: The quinazoline and phenyl rings will produce a series of characteristic sharp absorptions in the 1500-1650 cm⁻¹ region.

-

C-Cl Stretch: A strong absorption is expected in the fingerprint region, typically around 700-800 cm⁻¹ .

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise: NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Predicted ¹H NMR Analysis (in CDCl₃ or DMSO-d₆):

-

N-CH₃ (Singlet, 3H): A singlet integrating to three protons is expected for the N-methyl group, likely in the ~3.5-4.0 ppm range.

-

Aromatic Protons (Multiplets, 8H):

-

The protons of the C4-phenyl group will likely appear as a complex multiplet between 7.2-7.8 ppm , integrating to five protons.

-

The three protons on the quinazoline core (H5, H7, H8) will appear as distinct signals in the aromatic region, likely between 7.5-8.5 ppm . Their splitting pattern (doublets, doublet of doublets) will depend on their coupling to each other.

-

-

O-H (Broad Singlet, 1H): A broad singlet for the hydroxyl proton, which is exchangeable with D₂O. Its chemical shift is highly variable and depends on concentration and solvent.

Predicted ¹³C NMR Analysis:

-

N-CH₃: An aliphatic carbon signal around 30-40 ppm .

-

Aromatic Carbons: Multiple signals in the 120-150 ppm range corresponding to the carbons of the phenyl and quinazoline rings.

-

C4 (Quaternary Carbon): The sp³-hybridized carbon bearing the -OH and phenyl groups is expected to appear further downfield, likely in the 70-85 ppm range.

-

C=N Carbon: The C2 carbon of the quinazoline ring will be significantly downfield, potentially >150 ppm .

Single-Crystal X-ray Crystallography

Expertise: While other techniques define structure in solution or gas phase, X-ray crystallography provides the absolute, unambiguous 3D structure of a molecule in the solid state.[3] It is the gold standard for confirming stereochemistry, bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π-stacking.

Methodology Rationale: Obtaining a crystal structure is contingent upon growing a high-quality single crystal. The process involves slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Once a crystal is obtained, it is mounted and irradiated with X-rays. The resulting diffraction pattern is analyzed to solve the crystal structure. For quinazolinone derivatives, this technique has been used to confirm molecular structures and analyze supramolecular assemblies formed through hydrogen bonding.[4]

Standard Operating Protocols

Trustworthy data is built on robust and well-documented protocols. The following are standard methodologies for acquiring the physical property data discussed.

Protocol 1: Melting Point Determination

-

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs, which serves as an indicator of purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the apparatus.

-

Set a heating ramp rate of 1-2 °C per minute for an accurate reading.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point).

-

A sharp melting range (≤ 2 °C) is indicative of a pure compound.

-

Protocol 2: NMR Sample Preparation and Analysis

-

Objective: To prepare a solution of the compound for ¹H and ¹³C NMR spectral acquisition.

-

Materials: Deuterated solvent (e.g., DMSO-d₆), NMR tube, sample (~5-10 mg).

-

Procedure:

-

Weigh approximately 5-10 mg of the sample directly into a clean, dry NMR tube.

-

Add ~0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d₆). DMSO is often chosen for its ability to dissolve a wide range of compounds and for shifting the water residual peak away from analyte signals.

-

Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

Insert the tube into the NMR spectrometer.

-

Acquire the spectra according to standard instrument parameters, including ¹H, ¹³C, and potentially 2D correlation spectra (e.g., COSY, HSQC) for full assignment.

-

Safety and Handling

According to the Globally Harmonized System (GHS) classification, this compound presents several hazards.[1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.

References

-

PubChem. (n.d.). 6-Chloro-4-phenyl-2(1H)-quinazolinone. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Wang, L., et al. (n.d.). Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and primary alcohols - Supporting Information. Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2012). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Retrieved January 24, 2026, from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved January 24, 2026, from [Link]

-

MDPI. (n.d.). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 6-Chloro-2-methyl-4-phenylquinazoline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

PubMed. (2014). 6-Chloro-2-chloro-methyl-4-phenyl-quinazoline 3-oxide. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - Supporting Information. Retrieved January 24, 2026, from [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved January 24, 2026, from [Link]

-

ResearchGate. (2025). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis. Retrieved January 24, 2026, from [Link]

-

Thieme. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved January 24, 2026, from [Link]

-

National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). 6-Chloro-4-phenylquinazoline. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure Elucidation of 6-Chloro-1-methyl-4-phenylquinazolin-4-ol

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinazoline Scaffold - A Privileged Structure in Modern Drug Discovery

The quinazoline nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The precise structural characterization of novel quinazoline analogues is therefore a critical step in the drug discovery and development pipeline, ensuring not only the novelty of the chemical entity but also its safety and efficacy. This guide provides a comprehensive, in-depth walkthrough of the methodologies and analytical reasoning required for the structural elucidation of a specific, medicinally relevant quinazoline derivative: 6-Chloro-1-methyl-4-phenylquinazolin-4-ol.

Foundational Knowledge and Synthetic Considerations

Before delving into the spectroscopic analysis, a foundational understanding of the target molecule's likely synthetic origin is paramount. This knowledge informs the expected core structure and potential side products or impurities that may be present in the sample. A plausible and common synthetic route to 4-quinazolinols involves the cyclization of N-acylanthranilic acid derivatives. In the case of this compound, a logical precursor is 2-(methylamino)-5-chlorobenzophenone.[3][4]

The synthesis of 2-(methylamino)-5-chlorobenzophenone can be achieved through the methylation of 2-amino-5-chlorobenzophenone.[5] The subsequent cyclization to form the quinazolin-4-ol is a key step that establishes the core heterocyclic system. Understanding this synthetic pathway is crucial as it sets the stage for a logical and systematic approach to confirming the final structure.

Physicochemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃ClN₂O | [6][7] |

| Molecular Weight | 272.73 g/mol | [6][7] |

| CAS Number | 52395-03-6 | [6][7] |

| IUPAC Name | This compound | [6][7] |

The Elucidation Workflow: A Multi-faceted Spectroscopic Approach

The unambiguous determination of a chemical structure is not reliant on a single analytical technique but rather on the convergent evidence from multiple spectroscopic methods. The workflow for elucidating the structure of this compound follows a logical progression, starting from the elemental composition and culminating in the fine details of atomic connectivity and stereochemistry where applicable.

Caption: A typical workflow for the structural elucidation of a novel organic compound.

Mass Spectrometry: The First Glimpse into Molecular Identity

Principle: Mass spectrometry (MS) provides the molecular weight of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can provide the elemental composition, a critical piece of the puzzle.

Experimental Protocol (Electron Ionization - EI):

-

Sample Introduction: A small amount of the purified solid is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Expected Data and Interpretation for this compound:

-

Molecular Ion (M⁺•): The mass spectrum is expected to show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (272.73). Due to the presence of chlorine, an isotopic pattern will be observed, with a peak at M+2 (m/z 274) that is approximately one-third the intensity of the M⁺• peak, characteristic of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation Pattern: The molecular ion can undergo fragmentation, providing valuable structural clues. Key expected fragments for this molecule would arise from the loss of small, stable molecules or radicals:

-

Loss of -OH (M-17): A peak at m/z 255, corresponding to the formation of a stable quinazolinium cation.

-

Loss of Phenyl group (M-77): A peak at m/z 195.

-

Loss of H₂O (M-18): A peak at m/z 254, which could occur through a rearrangement.

-

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic absorption frequencies, allowing for their identification.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Analysis: An IR beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample. At each reflection, the beam penetrates a short distance into the sample, and absorption occurs at specific wavelengths.

-

Spectrum Generation: The detector measures the attenuated radiation, and a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is generated.

Expected Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3400-3200 (broad) | O-H stretch | Hydroxyl (-OH) |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Methyl (-CH₃) |

| ~1620-1580 | C=N stretch | Imine (in quinazoline ring) |

| ~1600, ~1480 | C=C stretch | Aromatic rings |

| ~1100-1000 | C-O stretch | Tertiary alcohol |

| ~850-800 | C-Cl stretch | Aryl chloride |

The presence of a broad absorption band in the 3400-3200 cm⁻¹ region would be a strong indicator of the hydroxyl group, a key feature of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

Principle: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and spatial relationships of ¹H (proton) and ¹³C (carbon) nuclei.

Experimental Protocol:

-

Sample Preparation: 5-10 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The resulting signals are detected and Fourier transformed to produce the NMR spectrum.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and neighboring protons (spin-spin splitting).

-

¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the definitive assignment of the structure.

-

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.8 | Multiplet | 8H | Aromatic Protons (Phenyl and Quinazoline) | Protons on the phenyl ring and the benzene part of the quinazoline ring. |

| ~7.9 | Singlet | 1H | H-2 | The proton at the 2-position of the quinazoline ring is a singlet with no adjacent protons. |

| ~5.0 | Singlet | 1H | -OH | The hydroxyl proton is a singlet and its chemical shift can be variable and may exchange with D₂O. |

| ~3.5 | Singlet | 3H | -CH₃ | The methyl group protons at the N-1 position are a singlet. |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-160 | C-4, C-8a | Quaternary carbons in the quinazoline ring. |

| ~120-140 | Aromatic Carbons | Carbons of the phenyl and quinazoline rings. |

| ~90 | C-4a | The sp³ hybridized carbon bearing the -OH and phenyl groups. |

| ~30 | -CH₃ | The methyl carbon at the N-1 position. |

2D NMR for Unambiguous Confirmation:

-

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for example, within the aromatic rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to. This would definitively link the proton signals to their corresponding carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for piecing together the molecular fragments. For instance, an HMBC correlation between the methyl protons (~3.5 ppm) and the C-2 and C-8a carbons would confirm the position of the methyl group at N-1.

Caption: The core chemical structure of this compound.

Conclusion: A Self-Validating System of Evidence

The structural elucidation of this compound is a prime example of a self-validating analytical process. Each spectroscopic technique provides a piece of the puzzle, and the final structure is only confirmed when all the data are in complete agreement. Mass spectrometry provides the molecular formula, IR spectroscopy identifies the key functional groups (hydroxyl, aromatic rings), and NMR spectroscopy provides the definitive map of the atomic connectivity. This systematic and multi-pronged approach ensures the scientific integrity of the assigned structure, a non-negotiable requirement in the fields of chemical research and drug development.

References

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubMed Central. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. BioMed Research International. [Link]

- Google Patents. (n.d.). CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones.

-

MDPI. (2021). Synthesis of Novel Quinazolinone Analogues for Quorum Sensing Inhibition. Molecules. [Link]

-

PubMed Central. (2011). 6-Chloro-N 4-methyl-N 4-phenylpyrimidine-4,5-diamine. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

RSC Publishing. (2018). Copper-catalyzed tandem oxidative synthesis of quinazolinones from 2-aminobenzonitriles and primary alcohols. Organic & Biomolecular Chemistry. [Link]

-

PubChem. (n.d.). 6-Chloro-4-phenylquinazoline. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2013). 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

ResearchGate. (2009). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

- Google Patents. (n.d.). CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone.

-

Wikipedia. (n.d.). 2-Amino-5-chlorobenzophenone. [Link]

-

ResearchGate. (n.d.). 2-Methylamino-5-chlorobenzophenone. [Link]

-

The Royal Society of Chemistry. (2017). Supporting Information for an article. [Link]

-

PubChem. (n.d.). 6-Chloro-4-phenyl-2(1H)-quinazolinone. National Center for Biotechnology Information. [Link]

-

PubMed Central. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online. [Link]

-

Semantic Scholar. (2021). Synthesis and antibacterial activities of quinazolin-4(3h)-one, 2-methyl-4(3h)-quinazolinone and 2. International Journal of Pharmaceutical Sciences and Research. [Link]

-

SpectraBase. (n.d.). 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde. [Link]

-

PubMed Central. (2015). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. BioMed Research International. [Link]

-

ResearchGate. (n.d.). FTIR Spectrum of 2-chloro-6-methyl pyridine. [Link]

Sources

- 1. 6-Chloro-4-phenyl-2(1H)-quinazolinone | C14H9ClN2O | CID 63204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. CN105001105A - Preparation method of 2-methylamino-5-chlorobenzophenone - Google Patents [patents.google.com]

- 5. CN108191684A - The preparation method of 2- methylamino -5- chlorobenzophenones - Google Patents [patents.google.com]

- 6. This compound | C15H13ClN2O | CID 2728269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy Online CAS Number 52395-03-6 - TRC - 6-Chloro1,4-dihydro-1-methyl-4-phenyl-4-quinazolinol | LGC Standards [lgcstandards.com]

An In-Depth Technical Guide to 6-chloro-1-methyl-4-phenylquinazolin-4-ol: Synthesis, Characterization, and Biological Potential

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-chloro-1-methyl-4-phenylquinazolin-4-ol, a member of the quinazolinone class of heterocyclic compounds. The quinazoline scaffold is recognized as a "privileged structure" in medicinal chemistry, known for its diverse and potent biological activities.[1] This document, authored from the perspective of a Senior Application Scientist, aims to furnish researchers with a foundational understanding of this specific derivative, covering its proposed synthesis, physicochemical properties, and potential therapeutic applications based on the established pharmacology of related analogues.

Introduction: The Quinazolinone Core in Modern Drug Discovery

The quinazolinone skeleton is a cornerstone in the development of therapeutic agents, demonstrating a remarkable breadth of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Several quinazolinone-based drugs are currently on the market, validating the clinical significance of this structural motif. The specific substitutions on the quinazolinone ring system play a crucial role in defining the biological activity and target specificity of the resulting molecule. The subject of this guide, this compound, possesses a unique combination of substituents—a chlorine atom at the 6-position, a methyl group at the N-1 position, and a phenyl group at the 4-position, along with a hydroxyl group at the C-4 position—that suggests a distinct pharmacological profile worthy of investigation.

Proposed Synthesis of this compound

While a specific, peer-reviewed synthesis for this compound has not been detailed in the available literature, a highly plausible and chemically sound synthetic route can be proposed based on established methodologies for the synthesis of quinazolinone derivatives. The proposed two-step synthesis involves the preparation of the key intermediate, 5-chloro-N-methylisatoic anhydride, followed by a Grignard reaction to introduce the phenyl group and form the desired tertiary alcohol.

Step 1: Synthesis of 5-chloro-N-methylisatoic anhydride

The synthesis of the N-methylated and chlorinated isatoic anhydride is a critical first step. Based on a patented method for the synthesis of N-methylisatoic anhydride, a similar pathway can be adopted starting from 5-chloro-2-aminobenzoic acid.[3]

Reaction Scheme:

Caption: Proposed synthesis of the key intermediate, 5-chloro-N-methylisatoic anhydride.

Experimental Protocol (Proposed):

-

N-methylation: To a solution of 5-chloro-2-aminobenzoic acid in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate). The reaction mixture is stirred, likely with heating, to facilitate the methylation of the amino group. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction is worked up by quenching with water and acidifying to precipitate the N-methylated product. The solid is collected by filtration, washed, and dried.

-

Cyclization: The resulting 5-chloro-2-(methylamino)benzoic acid is then cyclized to form the isatoic anhydride. This is typically achieved by reacting with phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent like toluene or dichloromethane.[3]

-

Purification: The final product, 5-chloro-N-methylisatoic anhydride, can be purified by recrystallization.

Causality of Experimental Choices:

-

The choice of a strong base and methylating agent is standard for the N-alkylation of anilines.

-

The use of phosgene or its equivalent is a well-established method for the formation of the cyclic anhydride from an N-substituted anthranilic acid.

-

Inert solvents are crucial in the cyclization step to prevent side reactions.

Step 2: Grignard Reaction to Yield this compound

The final step involves the addition of a phenyl group to the electrophilic carbonyl carbon of the isatoic anhydride, followed by ring closure to form the quinazolin-4-ol. A Grignard reagent is the ideal choice for this transformation.

Reaction Scheme:

Caption: Proposed Grignard reaction for the synthesis of the target compound.

Experimental Protocol (Proposed):

-

Grignard Reagent Preparation: Phenylmagnesium bromide is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) by the slow addition of bromobenzene in anhydrous diethyl ether or THF to magnesium turnings.[4]

-

Addition Reaction: The solution of 5-chloro-N-methylisatoic anhydride in an anhydrous solvent is cooled in an ice bath, and the freshly prepared phenylmagnesium bromide solution is added dropwise. The reaction is highly exothermic and should be controlled carefully. The reaction of Grignard reagents with esters typically involves two additions to form a tertiary alcohol.[5]

-

Work-up and Quenching: After the addition is complete, the reaction is stirred until completion (monitored by TLC). The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: The product is extracted into an organic solvent (e.g., ethyl acetate), and the organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Anhydrous conditions are paramount for the success of any Grignard reaction to prevent the quenching of the highly basic Grignard reagent.[4]

-

The use of aprotic ethereal solvents like diethyl ether or THF is standard for the formation and reaction of Grignard reagents.

-

Aqueous workup with a mild acid, such as ammonium chloride, is used to protonate the alkoxide intermediate to form the final alcohol and to dissolve the magnesium salts.

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound

| Property | Predicted/Calculated Value | Source |

| Molecular Formula | C₁₅H₁₃ClN₂O | [6] |

| Molecular Weight | 272.73 g/mol | [6] |

| XLogP3 | 2.5 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 2 | [6] |

| Rotatable Bond Count | 1 | [6] |

Predicted Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinazoline and phenyl rings, a singlet for the N-methyl group, and a signal for the hydroxyl proton.

-

¹³C NMR: The carbon NMR would display signals corresponding to the carbon atoms of the quinazoline and phenyl rings, as well as the N-methyl carbon.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol, C=N and C=C stretching vibrations of the aromatic rings, and C-Cl stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of a chlorine atom.

Potential Biological Activities and Mechanism of Action

While no specific biological studies on this compound have been published, the extensive research on structurally similar quinazolinone derivatives allows for informed hypotheses regarding its potential therapeutic applications.

Anticancer Potential

A significant body of research points to the potent antitumor activities of quinazolinone derivatives.[2][7] The proposed mechanisms of action are diverse and often target key pathways in cancer progression.

Potential Anticancer Mechanisms:

-

Induction of Apoptosis: Many quinazolinone derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells.[8] This is a highly desirable characteristic for an anticancer agent. A study on a related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, identified it as a potent inducer of apoptosis.[9] It is plausible that this compound could also trigger apoptotic pathways in susceptible cancer cell lines.

-

Cell Cycle Arrest: The ability to halt the cell cycle is another common mechanism of action for anticancer drugs. Quinazolinones have been reported to cause cell cycle arrest at various phases, thereby inhibiting the proliferation of cancer cells.[10]

Proposed Signaling Pathway for Apoptosis Induction:

Caption: A generalized pathway for apoptosis induction by a potential anticancer agent.

Antimicrobial Activity

Quinazolinone derivatives have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[1] The presence of a halogen, such as the chlorine atom at the 6-position in the target molecule, has been associated with enhanced antimicrobial activity in some quinazolinone series.

Future Directions and Research Opportunities

This compound represents an intriguing yet underexplored molecule within the pharmacologically rich class of quinazolinones. The following are key areas for future research:

-

Definitive Synthesis and Characterization: The development and publication of a detailed, reproducible synthetic protocol, along with comprehensive spectroscopic and crystallographic characterization, is the essential first step.

-

In Vitro Biological Screening: The compound should be screened against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. Mechanistic studies should then be undertaken to investigate its ability to induce apoptosis and/or cause cell cycle arrest.

-

Antimicrobial Assays: Evaluation of its activity against a broad spectrum of bacterial and fungal strains would be valuable.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues with modifications at the 1, 4, and 6 positions would provide valuable insights into the structural requirements for optimal biological activity.

Conclusion

This compound is a promising candidate for further investigation in the fields of medicinal chemistry and drug development. Based on the well-established biological activities of the quinazolinone scaffold, this particular derivative holds potential as an anticancer or antimicrobial agent. The proposed synthetic route provides a logical starting point for its preparation, and the hypothesized biological activities offer a clear direction for future research endeavors. This guide serves as a foundational resource to stimulate and support further exploration of this intriguing molecule.

References

- Al-Suaily, M. A., & Al-Ansi, M. A. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Journal of Chemical and Pharmaceutical Research, 9(5), 235-246.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Weiss, R. (1944). 1-PHENYLNAPHTHALENE. Organic Syntheses, 24, 84. doi:10.15227/orgsyn.024.0084

- Mochizuki, H., et al. (1995). Apoptosis is induced by 1-methyl-4-phenylpyridinium ion (MPP+)

- Abdel-Aziz, A. A., et al. (2015). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 118-127.

- Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.

- CN103450107A - Method for preparing N-methyl isatoic anhydride. (2013). Google Patents.

- Rizk, S. A., et al. (2015). Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4 (3 H)-quinazolinone analogues: In silico studies. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 118-127.

- Sirisoma, N., et al. (2008). Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779.

- Yamuna, T. S., et al. (2014). 6-Chloro-2-chloromethyl-4-phenylquinazoline 3-oxide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o396.

- Insuasty, D., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 234.

-

Grignard Reaction. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

- Darwish, E. S., et al. (2004). Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells. International Journal of Cancer, 111(5), 766-773.

- Kumar, A., et al. (2011). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. Organic & Biomolecular Chemistry, 9(21), 7437-7443.

-

PubChem. (n.d.). 6-Chloro-4-phenyl-2(1H)-quinazolinone. National Center for Biotechnology Information. Retrieved from [Link]

- Meikrantz, W., et al. (1998). O6-alkylguanine DNA lesions trigger apoptosis. Carcinogenesis, 19(2), 369-372.

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry [Video]. YouTube. [Link]

-

PubChem. (n.d.). 6-Chloro-4-phenylquinazoline. National Center for Biotechnology Information. Retrieved from [Link]

-

BuyersGuideChem. (n.d.). 5-Chloro-N-methylisatoic anhydride. Retrieved from [Link]

- Insuasty, D., et al. (2021). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 11(38), 23625-23637.

- Di Tullio, A., et al. (2021). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Pharmaceuticals, 14(6), 564.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues: in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN103450107A - Method for preparing N-methyl isatoic anhydride - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. This compound | C15H13ClN2O | CID 2728269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of proliferation and induction of apoptosis by 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide in adult T-cell leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 6-Chloro-1-methyl-4-phenylquinazolin-4-ol (CAS 52395-03-6)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Chloro-1-methyl-4-phenylquinazolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical and physical properties, established and potential synthetic routes, and explore the broader context of the quinazoline scaffold in therapeutic development. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and synthesis of novel bioactive molecules.

Chemical Identity and Physicochemical Properties

The compound assigned the CAS number 52395-03-6 is definitively identified as This compound .[1][2] It is crucial to note that this CAS number has been erroneously associated with other chemical structures in some contexts; however, authoritative databases confirm the quinazolin-4-ol structure.

The structural and physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, formulation, and potential biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃ClN₂O | [1][2] |

| Molecular Weight | 272.73 g/mol | [1] |

| IUPAC Name | This compound | [1][2] |

| SMILES | CN1C=NC(C2=C1C=CC(=C2)Cl)(C3=CC=CC=C3)O | [1] |

| InChI | InChI=1S/C15H13ClN2O/c1-18-10-17-15(19,11-5-3-2-4-6-11)13-9-12(16)7-8-14(13)18/h2-10,19H,1H3 | [2] |

| Appearance | Solid (predicted) | |

| Storage Temperature | -20°C | [2] |

Synthesis and Manufacturing

The synthesis of this compound and related quinazoline derivatives is a well-established area of organic chemistry. The quinazoline scaffold is typically constructed through cyclization reactions. A plausible and commonly employed synthetic strategy involves the reaction of an appropriately substituted anthranilic acid derivative with a suitable cyclizing agent, followed by the introduction of the phenyl group.

A generalized synthetic workflow is depicted below. This multi-step process allows for the modular construction of the quinazoline core and the introduction of various substituents for structure-activity relationship (SAR) studies.

Caption: Generalized synthetic workflow for quinazolin-4-ol derivatives.

Experimental Protocol: A Representative Synthesis

The following protocol outlines a representative method for the synthesis of a related quinazolinone, which can be adapted for the synthesis of this compound.

Step 1: Synthesis of the Quinazolinone Intermediate

-

To a solution of 2-amino-5-chlorobenzoic acid (1 equivalent) in an appropriate solvent such as toluene, add formamide (excess).

-

Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and isolate the resulting 6-chloroquinazolin-4(3H)-one by filtration.

-

Wash the solid with a suitable solvent (e.g., ethanol) and dry under vacuum.

Step 2: N-Methylation

-

Suspend the 6-chloroquinazolin-4(3H)-one (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a base such as potassium carbonate (1.5 equivalents) and methyl iodide (1.2 equivalents).

-

Stir the mixture at room temperature overnight.

-

Pour the reaction mixture into ice-water and collect the precipitated N-methylated product by filtration.

Step 3: Phenyl Group Introduction

-

Dissolve the N-methylated intermediate in an anhydrous ethereal solvent like tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of phenylmagnesium bromide (a Grignard reagent, 1.5 equivalents) in THF.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Mechanism of Action and Biological Potential

While specific biological data for this compound is not extensively available in the public domain, the quinazoline scaffold is a well-recognized "privileged structure" in medicinal chemistry.[3] This means that this core structure is capable of binding to a variety of biological targets, leading to a broad range of pharmacological activities.

Derivatives of quinazoline have been investigated and developed as:

-

Anticancer Agents: Many quinazoline-based compounds are potent inhibitors of tyrosine kinases, such as the epidermal growth factor receptor (EGFR).

-

Antibacterial Agents: The quinoline and quinazoline scaffolds are present in several antibacterial drugs.[3]

-

Antiviral Agents: Certain quinazoline derivatives have shown promise in inhibiting viral replication.

-

Central Nervous System (CNS) Active Agents: The structural features of quinazolines allow them to cross the blood-brain barrier, making them attractive candidates for CNS drug discovery.

The biological activity of this compound would be determined by the specific interactions of its substituent groups—the chloro, methyl, and phenyl moieties—with the binding pocket of a biological target. The chloro group can participate in halogen bonding, while the phenyl group can engage in hydrophobic and π-stacking interactions.

The potential mechanism of action for a compound like this would likely involve the inhibition of a key enzyme or the modulation of a receptor. A hypothetical signaling pathway that could be targeted by a quinazoline-based kinase inhibitor is illustrated below.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Applications in Research and Drug Development

This compound serves as a valuable building block and starting material for the synthesis of more complex molecules in drug discovery programs. Its utility lies in:

-

Scaffold for Library Synthesis: The quinazoline core can be further functionalized at various positions to generate a library of compounds for high-throughput screening against a panel of biological targets.

-

Fragment-Based Drug Discovery: The quinazoline moiety can be considered a high-value fragment for its proven ability to interact with numerous protein families.

-

Lead Optimization: The chloro, methyl, and phenyl groups can be systematically modified to improve the potency, selectivity, and pharmacokinetic properties of a lead compound.

Safety and Handling

As with any chemical compound intended for research use, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Acute Toxicity: May be harmful if swallowed.

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or fumes.

-

Prevent contact with skin and eyes.

-

In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS) for detailed information.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Recommended storage temperature is -20°C.[2]

This product is for research use only and is not intended for human or veterinary use.

References

-

PubChem. This compound. [Link]

- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

PubChem. 3-amino-1H-pyrazole-4-carboxylic acid. [Link]

-

ResearchGate. 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid. [Link]

-

ResearchGate. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

-

PubChem. 6-Chloro-4-phenyl-2(1H)-quinazolinone. [Link]

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. [Link]

-

PubChem. 5-Amino-4-cyanopyrazole. [Link]

-

MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

Sources

An In-Depth Technical Guide to 6-Chloro-1-methyl-4-phenylquinazolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 6-Chloro-1-methyl-4-phenylquinazolin-4-ol, a heterocyclic compound of interest in medicinal chemistry. This document delves into its fundamental physicochemical properties, outlines a detailed synthesis protocol, provides a thorough guide to its structural characterization using modern spectroscopic techniques, and discusses its potential pharmacological significance. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, identify, and evaluate this molecule and its derivatives.

Core Molecular Attributes

This compound is a derivative of quinazoline, a bicyclic heterocyclic compound. The structural complexity and synthetic accessibility of the quinazolinone scaffold have made it a privileged structure in the development of therapeutic agents.[1]

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 272.73 g/mol | [2][3] |

| Molecular Formula | C₁₅H₁₃ClN₂O | [2][3] |

| CAS Number | 52395-03-6 | [2][3] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CN1C=NC(C2=C1C=CC(=C2)Cl)(C3=CC=CC=C3)O | [2] |

| Monoisotopic Mass | 272.0716407 Da | [2] |

Chemical Structure

The chemical structure of this compound, with its key functional groups, is depicted below. The presence of a chlorine atom, a methyl group, a phenyl ring, and a hydroxyl group on the quinazoline core suggests a rich chemical reactivity and potential for diverse biological interactions.

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of quinazolinone derivatives is a well-established area of organic chemistry, often commencing from anthranilic acid or its analogs.[4][5] The following protocol describes a plausible and robust synthetic route to this compound, based on established methodologies for similar structures. This multi-step synthesis is designed to be self-validating at each stage through purification and characterization.

Synthetic Workflow

The overall synthetic strategy involves the initial formation of a benzoxazinone intermediate from the appropriately substituted anthranilic acid, followed by reaction with a primary amine to construct the quinazolinone core. Subsequent functionalization yields the target molecule.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Chloro-1-methyl-1H-benzo[d][2][6]oxazine-2,4-dione

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a calcium chloride guard tube, and a dropping funnel, suspend 5-Chloro-2-(methylamino)benzoic acid (1 equivalent) in anhydrous toluene.

-

Reagent Addition: While stirring, add triphosgene (0.4 equivalents) dissolved in anhydrous toluene dropwise to the suspension at room temperature.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold toluene, and then with n-hexane. The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water to yield the pure benzoxazinone intermediate.

Causality behind Experimental Choices: The use of triphosgene as a solid, safer alternative to phosgene gas allows for the efficient cyclization of the N-methylated anthranilic acid to the corresponding benzoxazinone. Toluene is an excellent solvent for this reaction due to its high boiling point and azeotropic removal of water.

Step 2: Synthesis of this compound

-

Grignard Reagent Preparation: In a separate flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser, prepare phenylmagnesium bromide by reacting bromobenzene (1.1 equivalents) with magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Setup: In another flame-dried, three-necked round-bottom flask, dissolve the 6-Chloro-1-methyl-1H-benzo[d][2][6]oxazine-2,4-dione (1 equivalent) from Step 1 in anhydrous THF under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

-

Grignard Addition: Add the freshly prepared phenylmagnesium bromide solution dropwise to the cooled solution of the benzoxazinone.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.

Causality behind Experimental Choices: The Grignard reaction provides a direct and efficient method for the introduction of the phenyl group at the C4 position of the quinazolinone core. The use of anhydrous conditions and an inert atmosphere is critical to prevent the quenching of the highly reactive Grignard reagent. The work-up with ammonium chloride provides a mild acidic quench to neutralize the reaction and facilitate the isolation of the product.

Spectroscopic Characterization

The structural elucidation of the synthesized this compound is achieved through a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The spectra are typically recorded in deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Expected ¹H NMR (400 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.50 | m | 5H | Phenyl-H |

| ~ 7.60 | d | 1H | Ar-H |

| ~ 7.80 | dd | 1H | Ar-H |

| ~ 8.10 | d | 1H | Ar-H |

| ~ 3.50 | s | 3H | N-CH₃ |

| ~ 5.50 | s (br) | 1H | OH |

Expected ¹³C NMR (100 MHz, CDCl₃) Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~ 165 | C=N |

| ~ 148 | C-Cl |

| ~ 145 | Quaternary C |

| ~ 135 | Ar-C |

| ~ 130 | Ar-C |

| ~ 129 | Ar-C |

| ~ 128 | Ar-C |

| ~ 125 | Ar-C |

| ~ 120 | Ar-C |

| ~ 90 | C-OH |

| ~ 35 | N-CH₃ |

Interpretation Insights: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinazoline and phenyl rings, a singlet for the N-methyl group, and a broad singlet for the hydroxyl proton, which may be exchangeable with D₂O. The ¹³C NMR will confirm the presence of the carbonyl carbon, the carbon bearing the hydroxyl group, and the various aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet or as a thin film.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group |

| 3400 - 3200 (broad) | O-H stretch |

| 3100 - 3000 | Aromatic C-H stretch |

| 1620 - 1600 | C=N stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| ~1100 | C-O stretch |

| ~800 | C-Cl stretch |

Interpretation Insights: The broad absorption band in the region of 3400-3200 cm⁻¹ is a strong indicator of the presence of the hydroxyl group. The C=N and aromatic C=C stretching vibrations confirm the quinazoline core.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. Electron Impact (EI) or Electrospray Ionization (ESI) are common techniques.

Expected Mass Spectrometry Data (EI):

-

Molecular Ion (M⁺): A prominent peak at m/z 272, with an isotopic peak at m/z 274 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope, confirming the presence of one chlorine atom.

-

Key Fragmentation Pathways:

-

Loss of a hydroxyl radical (•OH) to give a fragment at m/z 255.

-

Loss of the phenyl group (C₆H₅•) to give a fragment at m/z 195.

-

Retro-Diels-Alder fragmentation of the quinazoline ring is also a possibility.

-

Self-Validating System: The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound. The molecular formula determined by high-resolution mass spectrometry should be consistent with the integration of the ¹H NMR spectrum and the number of signals in the ¹³C NMR spectrum. The functional groups identified by IR spectroscopy must correspond to the structural features deduced from the NMR and MS data.

Potential Pharmacological Significance and Applications

Quinazoline and quinazolinone derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[7] The diverse pharmacological properties reported for this class of compounds include:

-

Anticancer Activity: Many quinazolinone derivatives have shown potent anticancer activity by targeting various enzymes and receptors involved in cell proliferation and survival.

-

Antimicrobial Activity: The quinazolinone nucleus is a common feature in compounds with antibacterial and antifungal properties.

-

Anti-inflammatory Activity: Several derivatives have demonstrated significant anti-inflammatory effects.

-

Central Nervous System (CNS) Activity: Some quinazolinones have been investigated for their anticonvulsant, sedative, and hypnotic properties.

The specific substitutions on the this compound molecule—a halogen at position 6, a methyl group at N1, and a phenyl group at C4—provide a unique combination of electronic and steric properties that could modulate its biological activity. Further pharmacological evaluation of this compound is warranted to explore its therapeutic potential.

Future Research Directions

-

Pharmacological Screening: A comprehensive screening of this compound against a panel of biological targets (e.g., kinases, proteases, GPCRs) is recommended to identify its primary mechanism of action.

-

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogues with modifications at the chloro, methyl, and phenyl positions will be crucial for establishing a clear SAR and optimizing the potency and selectivity of this scaffold.

-

In Vivo Efficacy and Safety Studies: Promising lead compounds identified from in vitro studies should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profile.

Conclusion

This technical guide has provided a detailed overview of this compound, from its fundamental properties to a robust synthetic protocol and a comprehensive guide for its spectroscopic characterization. The information presented serves as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the synthesis, identification, and further investigation of this promising heterocyclic compound. The rich pharmacology of the quinazolinone scaffold suggests that this compound and its derivatives represent a fertile ground for the discovery of novel therapeutic agents.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 6-Chloro-4-phenyl-2(1H)-quinazolinone. National Center for Biotechnology Information. [Link]

-

SciSpace. Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. [Link]

- Al-Obaidi, A., Al-Shammari, A. M., & Al-Bayati, R. I. (2017). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Journal of Chemical and Pharmaceutical Research, 9(5), 235-242.

- Google Patents.

-

ResearchGate. Representing various pharmacological activity of quinazolinone moiety. [Link]

-

MDPI. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. [Link]

-

ijarsct. Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. [Link]

-

PHARMCOLOGICAL ACTIVITIES OF SOME 4-CHLORO QUINAZOLINONE DERIVATIVES. [Link]

-

Taylor & Francis Online. Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). [Link]

-

PMC. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. [Link]

-

Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline. [Link]

-

ATSDR. ANALYTICAL METHODS. [Link]

-

MDPI. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of quinazolinols

An In-depth Technical Guide to the Discovery and History of Quinazolinols for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represents one of the most significant "privileged scaffolds" in medicinal chemistry. Its oxidized form, the quinazolinone (or quinazolinol in its tautomeric form), is the cornerstone of numerous natural alkaloids and synthetic molecules with a vast spectrum of pharmacological activities. This guide provides a comprehensive exploration of the quinazolinol core, tracing its journey from its initial chemical synthesis in the 19th century to its pivotal role in the development of modern targeted cancer therapies. We will examine the evolution of synthetic methodologies, the elucidation of its biological importance, and the causal chain of discovery that led to blockbuster drugs. This document is designed to serve as a technical resource, offering not just historical context but also field-proven insights and detailed experimental frameworks to inform current and future drug discovery efforts.

Part I: The Genesis of a Privileged Scaffold (19th - Early 20th Century)

The story of quinazolinols begins not with a biological insight, but with the foundational explorations of organic chemistry. The quinazoline structure was first named in 1887 by Widdege, with its ring numbering system being proposed by Paal and Bush shortly after in 1889.[1] These early structural elucidations laid the groundwork for the first synthetic chemists to build this novel heterocyclic system.

The Pioneering Syntheses

The initial construction of the quinazoline ring was a landmark achievement, demonstrating the ability to create complex fused heterocycles from simpler aromatic precursors.

-

Griess Synthesis (1869): The first reported synthesis of the quinazoline nucleus was accomplished by Peter Griess in 1869.[2][3] His approach involved the reaction of anthranilic acid with cyanogen. While historically significant, this method's use of toxic reagents and limited substitution possibilities meant it was quickly superseded.

-

Bischler Synthesis (1895): August Bischler and Lang reported a synthesis of the parent quinazoline molecule in 1895 via the decarboxylation of quinazoline-2-carboxylic acid.[3]

-

Niementowski Synthesis (1895): The most enduring and versatile of the classical methods was developed by Stefan Niementowski in 1895.[2][3] This reaction involves the thermal condensation of anthranilic acid with an amide.[1][2] The elegance of this method lies in its simplicity and adaptability; by selecting different substituted anthranilic acids and amides, chemists could readily access a variety of quinazolinone analogs. This versatility was the key that would later unlock the scaffold's vast pharmacological potential. The reaction typically requires high temperatures (130-150 °C) and proceeds through an o-amidobenzamide intermediate.[2]

The causality behind the Niementowski reaction's success is its directness. It forms the core bicyclic system in a single step from readily available starting materials, making it highly efficient for creating chemical libraries for biological screening.

Caption: Workflow of the classical Niementowski Quinazolinone Synthesis.

Experimental Protocol: Classical Niementowski Synthesis

This protocol is a representative self-validating system for the synthesis of the parent quinazolin-4(3H)-one. The endpoint is validated by the physical properties (melting point) of the product and confirmed by spectroscopic analysis.

-

Objective: To synthesize quinazolin-4(3H)-one from anthranilic acid and formamide.

-

Materials:

-

Anthranilic acid (1.0 eq)

-

Formamide (5.0 eq, excess)

-

Heating mantle or oil bath

-

Round-bottom flask with reflux condenser

-

Ethanol (for washing)

-

-

Methodology:

-

Reaction Setup: In a 100 mL round-bottom flask, combine anthranilic acid (e.g., 13.7 g, 0.1 mol) and formamide (e.g., 22.5 mL, 0.5 mol).

-

Thermal Condensation: Heat the mixture in an oil bath maintained at 140-150°C for 4-5 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the anthranilic acid spot. Causality Note: The use of excess formamide serves as both a reactant and a solvent. The high temperature is necessary to drive the condensation and subsequent cyclization, which involves the elimination of water.

-

Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A solid precipitate will form.

-

Purification: Pour the cooled reaction mixture into cold water. Filter the resulting solid precipitate using a Büchner funnel. Wash the crude product thoroughly with cold ethanol to remove any unreacted formamide.

-

Drying & Characterization: Dry the white crystalline solid under vacuum. The expected product is quinazolin-4(3H)-one. Confirm identity and purity via melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

-

Part II: From Chemical Curiosity to Bioactive Lead

For decades, the quinazoline scaffold remained primarily of academic interest. The transition to a pharmacologically relevant molecule began with its discovery in nature and the subsequent identification of potent biological activity.

The first quinazoline alkaloid, Vasicine , was isolated from the Indian medicinal plant Adhatoda vasica in 1888.[4] It demonstrated significant bronchodilatory and uterotonic activities, providing the first tangible link between the quinazoline structure and a physiological response.

However, the full therapeutic value of synthetic quinazolines was first realized with the development of Prazosin in the 1970s.[5] Developed as an alpha-1 adrenergic receptor antagonist, Prazosin became a widely used medication for hypertension.[5] This discovery was a critical turning point, proving that the synthetically accessible quinazoline core could be rationally modified to create potent and selective drugs, firmly establishing it as a "privileged" scaffold in the eyes of medicinal chemists.

Part III: The Kinase Inhibitor Revolution: A Gefitinib Case Study

The true ascendancy of the quinazolinol scaffold came with the dawn of targeted cancer therapy. The discovery that many cancers are driven by aberrant signaling from protein kinases created a demand for small molecules that could selectively inhibit these enzymes. The quinazoline core proved to be an ideal ATP-mimetic scaffold for this purpose.

Discovery and Development of Gefitinib (Iressa®)

In the late 1990s, researchers at AstraZeneca were screening for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase known to be overexpressed and hyperactive in a variety of solid tumors, particularly non-small cell lung cancer (NSCLC).[6] Their screening efforts identified a series of 4-anilinoquinazolines as potent leads.

The subsequent drug development program was a masterclass in medicinal chemistry, focused on optimizing the lead structure for potency, selectivity, and pharmacokinetic properties. This effort culminated in the synthesis of Gefitinib (ZD1839) . Gefitinib was the first selective EGFR tyrosine kinase inhibitor to be developed.[7] It received its first approval for the treatment of NSCLC in Japan in July 2002, followed by FDA approval in the United States in May 2003.[6][8][9]

Mechanism of Action: Precise Inhibition of EGFR Signaling

Gefitinib functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[10][11] In normal signaling, the binding of a ligand (like EGF) to the extracellular portion of the receptor causes it to dimerize and activate its intracellular kinase domain. This kinase domain then phosphorylates tyrosine residues, creating docking sites that initiate downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways, which drive cell proliferation and survival.[11][12]

Gefitinib's quinazoline core mimics the adenine ring of ATP, allowing it to fit into the ATP-binding pocket of the EGFR kinase domain.[10] This competitive binding physically blocks ATP from entering, thereby preventing the autophosphorylation of the receptor and shutting down all downstream pro-survival signals.[10][13] The result is cell cycle arrest and apoptosis in cancer cells that are dependent on EGFR signaling.[14]

Caption: Mechanism of action of Gefitinib on the EGFR signaling pathway.

Part IV: Modern Synthetic Evolution & Methodologies

While the Niementowski synthesis remains historically important, its requirements for high temperatures and long reaction times are suboptimal for modern high-throughput drug discovery.[1] This has driven the development of more efficient and environmentally benign synthetic routes, with microwave-assisted synthesis being a prominent example.

Microwave irradiation provides rapid, uniform heating, dramatically accelerating reaction rates.[15] This technology has been successfully applied to the Niementowski reaction and other quinazolinol syntheses, reducing reaction times from many hours to mere minutes and often improving yields.[16][17]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol demonstrates a modern, efficient approach to quinazolinol synthesis, validated by significant reductions in reaction time and comparable or improved yields over classical methods.

-

Objective: To synthesize a 2,3-disubstituted quinazolin-4(3H)-one via a microwave-assisted protocol.

-

Materials:

-

Substituted Anthranilic Acid (1.0 eq)

-

Acid Anhydride (e.g., Acetic Anhydride) (1.2 eq)

-

Primary Amine (e.g., Aniline) (1.1 eq)

-

Microwave synthesis reactor

-

Microwave-safe reaction vessel with pressure cap

-

-

Methodology:

-

Intermediate Formation: In a microwave-safe vessel, combine the substituted anthranilic acid and the acid anhydride. Irradiate the mixture in the microwave reactor (e.g., 300W) for 2-5 minutes to form the corresponding benzoxazinone intermediate.

-

Quinazolinone Formation: To the vessel containing the crude benzoxazinone, add the primary amine.

-